5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Description
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a fused oxazole and furan ring system. The oxazole core is substituted at position 5 with a furan-2-yl group and at position 4 with a carboxylic acid moiety.
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPRYRXBDOPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650362 | |
| Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143659-16-9 | |
| Record name | 5-(2-Furanyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143659-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Key Reagents
The cornerstone of modern oxazole synthesis involves the activation of carboxylic acids using triflylpyridinium reagents, such as DMAP-Tf (4-dimethylaminopyridine triflyl salt). This approach enables the formation of acylpyridinium intermediates, which react with isocyanoacetates or tosylmethyl isocyanide to yield 4,5-disubstituted oxazoles. For 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid, the reaction proceeds as follows:
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Activation : Furan-2-carboxylic acid reacts with DMAP-Tf in dichloromethane (DCM) to generate an acylpyridinium salt.
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Cyclization : The activated intermediate undergoes nucleophilic attack by methyl isocyanoacetate, leading to cyclization and the formation of the oxazole core.
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Hydrolysis : The ester group at position 4 of the oxazole is hydrolyzed under acidic conditions (6 M HCl, 100°C) to yield the final carboxylic acid derivative.
This method achieves yields exceeding 80% and is scalable to gram quantities, making it industrially viable.
Optimization of Reaction Conditions
Key parameters influencing the reaction efficiency include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane (0.1 M) | Maximizes solubility of intermediates |
| Temperature | 25°C (room temperature) | Balances reaction rate and side-product formation |
| Stoichiometry | DMAP-Tf (1.3 equiv) | Ensures complete activation of carboxylic acid |
| Base | Triethylamine (1.5 equiv) | Neutralizes triflic acid byproducts |
The use of polar aprotic solvents like DMF or toluene is avoided due to competing side reactions, while hindered substrates require extended reaction times (up to 24 hours).
Substrate Scope and Functional Group Tolerance
Compatibility with Furan Derivatives
The triflylpyridinium method demonstrates broad compatibility with furan-containing carboxylic acids. For example:
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Furan-2-carboxylic acid reacts smoothly with methyl isocyanoacetate to form the oxazole ester intermediate, which is hydrolyzed to the target compound in 85% yield.
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5-Nitro-furan-2-carboxylic acid undergoes cyclization but requires lower temperatures (0°C) to prevent nitro group reduction.
Notably, halogenated furan derivatives (e.g., 5-bromo-furan-2-carboxylic acid) are also viable substrates, enabling post-synthetic modifications via cross-coupling reactions.
Industrial-Scale Production and Sustainability
Gram-Scale Synthesis
The process has been validated for large-scale production:
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Batch Reactor Setup : Furan-2-carboxylic acid (10 g, 89 mmol) and DMAP-Tf (23.4 g, 116 mmol) are combined in DCM (890 mL).
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Cyclization : Methyl isocyanoacetate (12.7 g, 107 mmol) is added dropwise over 1 hour.
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Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the oxazole ester (14.2 g, 82%).
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Hydrolysis : Treatment with 6 M HCl (100°C, 6 hours) affords this compound (11.6 g, 85% overall yield).
Environmental and Economic Considerations
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DMAP Recovery : The base DMAP is recovered (>90%) via aqueous extraction and reused, reducing costs and waste.
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Atom Economy : The reaction exhibits an atom economy of 78%, outperforming traditional methods that rely on stoichiometric oxidants.
Comparative Analysis of Alternative Methods
Robinson-Gabriel Synthesis
While classical approaches like the Robinson-Gabriel method (cyclodehydration of α-acylamino ketones) are theoretically applicable, they suffer from:
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan and oxazole rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its versatility allows chemists to create diverse chemical libraries for drug discovery and material science applications.
Biology and Medicine
The compound exhibits significant potential in medicinal chemistry. It has been studied for its:
- Antimicrobial Activity : In vitro studies demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The agar-well diffusion method showed a notable zone of inhibition, indicating potent antibacterial properties .
- Anti-inflammatory Properties : Research involving carrageenan-induced inflammation in rats indicated that treatment with this compound significantly reduced paw swelling compared to control groups, suggesting its potential use as an anti-inflammatory agent .
Industrial Applications
In the industrial sector, this compound is utilized in the production of polymers and specialty chemicals. Its stability under various conditions makes it suitable for advanced material manufacturing.
Antimicrobial Activity Study
A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains using the agar-well diffusion method. The results indicated significant inhibition zones for E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showcasing its potential as a broad-spectrum antibacterial agent .
Anti-inflammatory Efficacy Study
In another controlled study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a marked decrease in swelling compared to controls. Histopathological analyses revealed minimal tissue damage, indicating a favorable safety profile for potential therapeutic use .
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., 2-fluorophenyl in ) may enhance electrophilicity, influencing reactivity or binding to biological targets.
- Carboxylic Acid vs. Ester :
- Biological Implications :
Bioactivity Trends
- Vasoactive Effects: Derivatives such as 2-phenyl-5-(methylamino)-1,3-oxazole-4-carboxylic acid exhibit vasoactive activity at 50–100 μmol/L, while methyl-substituted analogues show constrictor effects at lower concentrations (1–50 μmol/L) .
Biological Activity
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, which include a furan ring and an oxazole ring, allow it to interact with various biological targets, making it a candidate for drug development and medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C9H7NO4, with a molecular weight of approximately 179.13 g/mol. Its structure includes:
- A furan moiety at the 2-position.
- An oxazole ring at the 1,3-position.
- A carboxylic acid group at the 4-position.
This combination contributes to its distinct reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial in the inflammatory response. This activity was evaluated using carrageenan-induced paw edema models in rats, where the compound showed significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Cyclooxygenase Enzymes : The compound selectively inhibits COX enzymes, leading to decreased production of prostaglandins involved in inflammation .
- Antioxidant Activity : It has been suggested that this compound may also exhibit antioxidant properties, contributing to its overall anti-inflammatory effects by scavenging free radicals.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Activity Study : A study utilized the agar-well diffusion method to assess antimicrobial efficacy against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated a significant zone of inhibition for all tested strains, suggesting potent antibacterial properties .
- Anti-inflammatory Efficacy : In a controlled study involving carrageenan-induced inflammation in rats, treatment with this compound resulted in a marked decrease in paw swelling compared to the control group. Histopathological analysis revealed minimal tissue damage, indicating a favorable safety profile .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | High | Significant | Combination of furan and oxazole rings |
| 5-(Thiazol-2-yl)-1,3-oxazole-4-carboxylic acid | Moderate | Moderate | Thiazole ring substitution |
| 5-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid | Low | Low | Pyridine ring substitution |
This table highlights how this compound compares with other oxazole derivatives regarding their biological activities.
Q & A
What are the established synthetic routes for 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclization or multicomponent reactions. For example, furan-2-carbaldehyde can react with β-keto esters or nitriles under acidic conditions to form the oxazole ring. Key factors include:
- Catalysts : Use of iodine or Lewis acids (e.g., ZnCl₂) to promote cyclization .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may require careful purification to remove residues .
- Temperature : Elevated temperatures (~100–120°C) improve cyclization kinetics but risk side-product formation.
A comparative table of methods:
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization of β-keto ester | I₂ | DMF | 65 | 92 |
| Multicomponent reaction | ZnCl₂ | Toluene | 78 | 88 |
How can structural contradictions in crystallographic data for this compound be resolved?
Advanced Research Question
Conflicting crystallographic reports (e.g., bond angles or torsion angles) may arise from polymorphism or refinement errors. A robust workflow includes:
Data Collection : High-resolution X-ray diffraction (λ = 0.710–0.920 Å) to minimize absorption artifacts .
Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered furan/oxazole moieties .
Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify outliers .
Example discrepancy: A reported C–O bond length of 1.36 Å in the oxazole ring vs. 1.41 Å from computational models suggests possible solvent inclusion during crystallization.
What methodological approaches are recommended to assess its antimicrobial activity while addressing false positives?
Basic Research Question
Standard protocols (e.g., broth microdilution) must include controls for autofluorescence and redox interference:
- Negative Controls : Use DMSO (solvent) and sterile medium to rule out background activity .
- Fluorescence Quenching : Add 0.01% resazurin to detect non-specific redox effects .
- MIC Validation : Confirm minimum inhibitory concentration (MIC) via agar dilution for consistency.
For E. coli ATCC 25922, reported MIC values range from 32–64 µg/mL, with variance attributed to efflux pump expression .
How can contradictory results in biological activity across studies be systematically addressed?
Advanced Research Question
Discrepancies (e.g., antifungal vs. inactive reports) require:
Strain-Specific Analysis : Test against isogenic mutant strains (e.g., Candida albicans efflux-deficient mutants) to isolate resistance mechanisms .
Metabolomic Profiling : LC-MS/MS to identify metabolite degradation products under assay conditions .
Membrane Permeability Assays : Use SYTOX Green uptake to confirm target engagement vs. membrane disruption .
Example: A study showing inactivity in Aspergillus spp. may lack controls for spore viability, leading to false negatives.
What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations guide reactivity predictions:
- DFT : Calculate Fukui indices (ƒ⁻) to identify nucleophilic sites (e.g., oxazole C4 position, ƒ⁻ = 0.12) .
- MD Solvent Effects : Simulate in explicit water/DMSO to model solvolysis pathways. The carboxylic acid group shows higher solvation free energy (–15.2 kcal/mol in water), stabilizing deprotonated forms .
Predicted reaction with methylamine:
- Activation Energy : ΔG‡ = 22.3 kcal/mol for nucleophilic attack at C5 of the furan ring.
How should degradation products be characterized to ensure data reproducibility in stability studies?
Basic Research Question
Forced degradation (acid/base/oxidative stress) paired with LC-HRMS identifies major pathways:
- Acidic Conditions : Hydrolysis of the oxazole ring to form 2-furoic acid derivatives (m/z 153.019 observed) .
- Oxidative Stress : Epoxidation at the furan ring (m/z +16 Da) confirmed via MS/MS fragmentation .
Critical validation steps:
- Mass Balance : Ensure total degradation products + parent compound = 100% (±5%) .
- Isotopic Labeling : Use ¹³C-labeled analogs to trace degradation pathways.
What advanced techniques validate non-covalent interactions (e.g., protein binding) for mechanistic studies?
Advanced Research Question
Combine biophysical and structural methods:
Surface Plasmon Resonance (SPR) : Measure binding kinetics to Staphylococcus aureus dihydrofolate reductase (KD ≈ 12 µM) .
Cryo-EM : Resolve ligand-binding poses in enzyme complexes (e.g., resolution ≤3.0 Å) .
NMR Titration : Monitor ¹H/¹³C chemical shift perturbations in solution (e.g., oxazole ring protons downfield shifted by 0.3 ppm) .
How do substituent modifications on the furan/oxazole rings alter physicochemical properties?
Basic Research Question
Systematic SAR studies reveal:
- Electron-Withdrawing Groups (e.g., –CF₃ at C5 of oxazole): Increase logP (from 1.2 to 2.1) but reduce aqueous solubility (4.3 mg/mL → 1.8 mg/mL) .
- Furan Methylation : Improves metabolic stability (t₁/₂ in human microsomes: 12 min → 45 min) .
A substituent effects table:
| Substituent Position | Group | logP | Solubility (mg/mL) | MIC (µg/mL) |
|---|---|---|---|---|
| Oxazole C5 | –H | 1.2 | 4.3 | 64 |
| Oxazole C5 | –CF₃ | 2.1 | 1.8 | 32 |
| Furan C3 | –CH₃ | 1.5 | 3.2 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
